Cas no 86-98-6 (4,7-Dichloroquinoline)

4,7-Dichloroquinoline is a versatile intermediate offering enhanced solubility in organic solvents, improved stability against hydrolysis, and compatibility with various synthetic routes. Its chlorinated functionality facilitates chemical transformations while minimizing environmental impact through reduced reagent requirements. Applications span pharmaceuticals, agrochemicals, and materials science, benefiting from its inherent reactivity and thermal stability.
4,7-Dichloroquinoline structure
4,7-Dichloroquinoline structure
Product name:4,7-Dichloroquinoline
CAS No:86-98-6
MF:C9H5Cl2N
Molecular Weight:198.048700094223
MDL:MFCD00006774
CID:34400
PubChem ID:6866

4,7-Dichloroquinoline 化学的及び物理的性質

名前と識別子

    • 4,7-Dichloroquinoline
    • 4,7-Dichloroquinone
    • 4,7-DICHLOLROQUINOLINE
    • 4,7-Dichlor-chinolin
    • 4,7-DICHLORCHINOLIN
    • 4,7-DICHLOROQUINOLI
    • 4,7-dichloro-quinolin
    • 4,7-DICHLOROQUINOLINE FOR SYNTHESIS
    • 4,7-Dichloroquinoline,tech.
    • 4,7-dichloroquinolne
    • 4.7-dichloroquinoline
    • 7-Dichloroquinoline
    • Chloroquine Related Compound A (25 mg) (4,7-dichloroquinoline)
    • TL 1473
    • 5-20-07-00316 (Beilstein Handbook Reference)
    • AI3-50374
    • 4, 7-Dichloroquinoline
    • AC-10930
    • F0001-2149
    • UNII-Z61O2HEQ2J
    • D77863
    • BRN 0125359
    • C9-H5-Cl2-N
    • BP-12433
    • C9H5Cl2N
    • CS-O-01361
    • 86-98-6
    • D1100
    • SY001735
    • NSC-593
    • HYDROXYCHLOROQUINE SULFATE IMPURITY G [EP IMPURITY]
    • EINECS 201-714-7
    • FT-0617285
    • Amodiaquine Impurity 1
    • 4,7-dichlorquinolin
    • 4,7 Dichloroquinoline
    • SCHEMBL317202
    • Z61O2HEQ2J
    • 4,7-bis(chloranyl)quinoline
    • NCGC00357128-01
    • 4,7-Dichloroquinoline, >=99%
    • 4,7-dichloroquinolinium
    • 4,7-Dichloroquinoline, 97%
    • BCP32636
    • 1138471-54-1
    • BIDD:GT0207
    • MFCD00006774
    • CAS-86-98-6
    • Quinoline,7-dichloro-
    • STR01070
    • CHEMBL319828
    • 4,7- Dichloroquinoline
    • 4,7-Dichloroquinoline; Quinoline, 4,7-dichloro-; NSC 593; Chloroquine Related Compound A; Hydroxychloroquine Sulfate Impurity G; Hydroxychloroquine Impurity G
    • DTXCID7031163
    • NSC 593
    • DTXSID0052590
    • Z104477684
    • 4,7-Dichloro-quinoline
    • QUINOLINE, 4,7-DICHLORO-
    • SB67463
    • AKOS000119603
    • EN300-20302
    • A841902
    • Tox21_303863
    • HY-59243
    • BCP32292
    • FT-0617286
    • AC-31966
    • CS-W020014
    • LS-141805
    • WLN: T66 BNJ EG IG
    • Q27295050
    • 4,7Dichloroquinoline
    • DICHLOROQUINOLINE, 4,7-
    • NSC593
    • PS-8247
    • Q-200422
    • AM81211
    • 4,7-Dichloroquinoline (ACI)
    • NS00004530
    • 47-dichloro-Quinoline
    • DB-011261
    • Quinoline, 4,7dichloro
    • HYDROXYCHLOROQUINE SULFATE IMPURITY G (EP IMPURITY)
    • MDL: MFCD00006774
    • インチ: 1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
    • InChIKey: HXEWMTXDBOQQKO-UHFFFAOYSA-N
    • SMILES: ClC1C=C2C(C(=CC=N2)Cl)=CC=1
    • BRN: 125359

計算された属性

  • 精确分子量: 196.98000
  • 同位素质量: 196.979905
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 163
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 何もない
  • Surface Charge: 0
  • トポロジー分子極性表面積: 12.9
  • 互变异构体数量: 何もない

じっけんとくせい

  • Color/Form: 針状結晶
  • 密度みつど: 1.4178 (rough estimate)
  • ゆうかいてん: 81-83 °C (lit.)
  • Boiling Point: 148°C/10mmHg(lit.)
  • フラッシュポイント: 164 ºC
  • Refractive Index: 1.6300 (estimate)
  • Solubility: chloroform: soluble50mg/mL, clear, colorless to greenish-yellow
  • すいようせい: 不溶性
  • PSA: 12.89000
  • LogP: 3.54160
  • Solubility: 水に溶けない

4,7-Dichloroquinoline Security Information

4,7-Dichloroquinoline 税関データ

  • 税関コード:2933499013
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4,7-Dichloroquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-20302-5.0g
4,7-dichloroquinoline
86-98-6 96%
5g
$29.0 2023-04-20
Enamine
EN300-20302-25.0g
4,7-dichloroquinoline
86-98-6 96%
25g
$38.0 2023-04-20
eNovation Chemicals LLC
D548763-25g
4,7-Dichloroquinoline
86-98-6 97%
25g
$110 2024-05-24
TRC
D436060-1g
4,7-Dichloroquinoline
86-98-6
1g
$ 63.00 2023-09-07
TRC
D436060-25 g
4,7-Dichloroquinoline
86-98-6
25g
$ 120.00 2022-01-09
eNovation Chemicals LLC
Y1196688-500g
4,7-Dichloroquinoline
86-98-6 97%
500g
$105 2024-07-21
Life Chemicals
F0001-2149-1g
"4,7-Dichloroquinoline"
86-98-6 95%+
1g
$21.0 2023-11-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065363-500g
4,7-Dichloroquinoline
86-98-6 98%
500g
¥1072.00 2024-07-28
Fluorochem
078074-1kg
4,7-Dichloroquinoline
86-98-6 95%
1kg
£357.00 2022-03-01
eNovation Chemicals LLC
D961630-1kg
4,7-Dichloroquinoline
86-98-6 97%
1kg
$400 2024-06-05

4,7-Dichloroquinoline 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: 3-Methyl-1-phenyl-2-phospholene 1-oxide Solvents: Acetonitrile ;  16 h
Reference
Metal-Free Deoxygenation of Amine N-Oxides: Synthetic and Mechanistic Studies
Lecroq, William; et al, ChemPhysChem, 2021, 22(12), 1237-1242

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Perchloric acid ,  Chlorine Solvents: Acetic acid ,  Water
Reference
Further studies of mechanisms of chlorinolysis of sulfur-carbon bonds. The mechanism of abnormal chlorinolysis and desulfonylation of sulfonyl chlorides. III
Kwart, H.; et al, Journal of Organic Chemistry, 1965, (4), 1188-95

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, reflux
1.2 Reagents: Water
2.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ;  1 h, reflux
Reference
A novel synthesis of substituted quinolines using ring-closing metathesis (RCM): its application to the synthesis of key intermediates for anti-malarial agents
Theeraladanon, Chumpol; et al, Tetrahedron, 2004, 60(13), 3017-3035

Synthetic Circuit 4

Reaction Conditions
1.1 95 °C
2.1 Solvents: Nitrobenzene ;  90 °C
3.1 Reagents: Phosphorus oxychloride ;  rt
Reference
Syntheses and anti-cholinesterase activity of 4-N-phenylaminoquinoline derivatives
Liu, Yuming; et al, Gaodeng Xuexiao Huaxue Xuebao, 2017, 38(3), 392-397

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Acetonitrile ;  5 min, rt
Reference
Highly Chemoselective Deoxygenation Of N-Heterocyclic N-Oxides Using Hantzsch Esters As Mild Reducing Agents
An, Ju Hyeon; et al, Journal of Organic Chemistry, 2021, 86(3), 2876-2894

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Acetic acid ,  Water
Reference
Further observations on the mechanism of chlorinolysis of sulfur-carbon bonds; the chlorinolysis of 4-benzylthio-7-chloroquinoline
Kwart, Harold; et al, Journal of the American Chemical Society, 1958, 80, 884-7

Synthetic Circuit 7

Reaction Conditions
1.1 -
2.1 Reagents: Phosphorus oxychloride
Reference
Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines
Lin, Ai Jeng; et al, Journal of Medicinal Chemistry, 1978, 21(3), 268-72

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hexane Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ;  15 min, rt
2.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
Reference
Synthesis, antituberculosis studies and biological evaluation of new quinoline derivatives carrying 1,2,4-oxadiazole moiety
Shruthi, T. G.; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(1), 97-102

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene]
Reference
Some problems in the synthesis of an antimalarial intermediate
Marina, Mary, Transactions of the Illinois State Academy of Science, 1956, 49, 73-6

Synthetic Circuit 10

Reaction Conditions
1.1 4 h, 240 °C; 240 °C → rt
1.2 Solvents: Hexane ;  15 min, rt
2.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Reference
Design, synthesis and study of antibacterial and antitubercular activity of quinoline hydrazone hybrids
Shruthi, T. G.; et al, Heterocyclic Communications, 2020, 26(1), 137-147

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
4,7-Dichloroquinoline
Price, Charles C.; et al, Organic Syntheses, 1948, 28, 38-41

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  Phosphorus oxychloride Solvents: 1,2-Dichloroethane
Reference
Process for producing 4-chloroquinoline derivatives
, Hungary, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: Eosin Solvents: Acetonitrile ;  1 h, rt
Reference
Highly chemoselective deoxygenation of N-heterocyclic N-oxides under transition metal-free conditions
Kim, Se Hyun; et al, Organic & Biomolecular Chemistry, 2021, 19(16), 3735-3742

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iron oxide (nanoparticles, nitrogen-doped graphene-encapsulated) ,  Graphene (nitrogen-doped, iron oxide nanoparticle-containing) Solvents: Heptane ;  10 bar → 50 bar, rt; rt → 100 °C; 12 h, 15 bar, 100 °C; 100 °C → rt
1.2 Reagents: Dodecane Solvents: Ethyl acetate ;  rt
Reference
Synthesis and Characterization of Iron-Nitrogen-Doped Graphene/Core-Shell Catalysts: Efficient Oxidative Dehydrogenation of N-Heterocycles
Cui, Xinjiang; et al, Journal of the American Chemical Society, 2015, 137(33), 10652-10658

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  1 h, 50 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, reflux
2.2 Reagents: Water
3.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ;  1 h, reflux
Reference
A novel synthesis of substituted quinolines using ring-closing metathesis (RCM): its application to the synthesis of key intermediates for anti-malarial agents
Theeraladanon, Chumpol; et al, Tetrahedron, 2004, 60(13), 3017-3035

Synthetic Circuit 16

Reaction Conditions
1.1 4 h, 110 °C; 110 °C → rt
1.2 Solvents: Hexane ;  15 min, rt
2.1 4 h, 240 °C; 240 °C → rt
2.2 Solvents: Hexane ;  15 min, rt
3.1 Reagents: Phosphorus oxychloride ;  6 h, rt → reflux; reflux → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Reference
Design, synthesis and study of antibacterial and antitubercular activity of quinoline hydrazone hybrids
Shruthi, T. G.; et al, Heterocyclic Communications, 2020, 26(1), 137-147

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Nitrobenzene ;  90 °C
2.1 Reagents: Phosphorus oxychloride ;  rt
Reference
Syntheses and anti-cholinesterase activity of 4-N-phenylaminoquinoline derivatives
Liu, Yuming; et al, Gaodeng Xuexiao Huaxue Xuebao, 2017, 38(3), 392-397

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Diphenyl ether ;  reflux
2.1 Reagents: Phosphorus oxychloride ;  2 h, heated
2.2 Reagents: Water ;  cooled
2.3 Reagents: Ammonium hydroxide ;  basified
Reference
Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents
Su, Tong; et al, European Journal of Medicinal Chemistry, 2019, 178, 154-167

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ;  1 h, reflux
Reference
A novel synthesis of substituted quinolines using ring-closing metathesis (RCM): its application to the synthesis of key intermediates for anti-malarial agents
Theeraladanon, Chumpol; et al, Tetrahedron, 2004, 60(13), 3017-3035

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  2 h, heated
1.2 Reagents: Water ;  cooled
1.3 Reagents: Ammonium hydroxide ;  basified
Reference
Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents
Su, Tong; et al, European Journal of Medicinal Chemistry, 2019, 178, 154-167

Synthetic Circuit 21

Reaction Conditions
1.1 heated
1.2 Reagents: Phosphorus oxychloride
Reference
2-(Quinolin-4-ylthio)-1,3,4-oxadiazole derivatives: Design, synthesis, antibacterial and antifungal studies
Modh, Rahul P.; et al, Indian Journal of Chemistry, 2013, (10), 1318-1324

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  reflux
2.1 Solvents: Diphenyl ether ;  reflux
3.1 Reagents: Phosphorus oxychloride ;  2 h, heated
3.2 Reagents: Water ;  cooled
3.3 Reagents: Ammonium hydroxide ;  basified
Reference
Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents
Su, Tong; et al, European Journal of Medicinal Chemistry, 2019, 178, 154-167

4,7-Dichloroquinoline Raw materials

4,7-Dichloroquinoline Preparation Products

4,7-Dichloroquinoline Suppliers

BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
(CAS:86-98-6)4,7-Dichloroquinoline
注文番号:578095
在庫ステータス:0
はかる:kg
Purity:99%
Pricing Information Last Updated:Thursday, 22 August 2024 16:04
Price ($):0
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
(CAS:86-98-6)4,7-Dichloroquinoline
注文番号:A841902
在庫ステータス:in Stock
はかる:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:54
Price ($):192.0

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